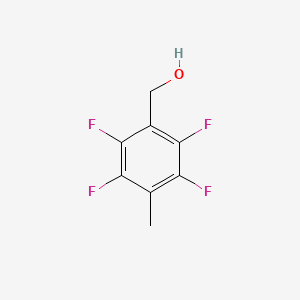

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol

Description

The exact mass of the compound (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCSTULKVNHEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370164 | |

| Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79538-03-7 | |

| Record name | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79538-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 2,3,5,6-tetrafluoro-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol

This guide provides a comprehensive technical overview of this compound (TFMBA), a critical fluorinated intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical properties, synthesis methodologies, reactivity, and key applications of this versatile compound. The narrative emphasizes the causal relationships behind experimental choices and provides actionable protocols grounded in established scientific literature.

Introduction: A Key Fluorinated Building Block

This compound, with CAS number 79538-03-7, is a polysubstituted aromatic alcohol.[1][2] Its structure is characterized by a benzene ring heavily substituted with four fluorine atoms and a methyl group, along with a hydroxymethyl substituent. This high degree of fluorination imparts unique chemical and physical properties, making it a valuable intermediate, particularly in the synthesis of advanced pyrethroid insecticides like tefluthrin.[3][4] The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the aromatic ring and the benzylic alcohol functional group. This guide will explore these properties in detail, providing a foundational understanding for its strategic use in complex organic synthesis. It also serves as a metabolite of pyrethroid pesticides, making it an important marker in human exposure studies.[5]

Physicochemical and Spectroscopic Profile

The physical and chemical identity of a compound is fundamental to its application. The properties of TFMBA are summarized below.

Core Chemical Properties

A compilation of essential physicochemical data for TFMBA is presented in Table 1, sourced from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 79538-03-7 | [1][2][6] |

| Molecular Formula | C₈H₆F₄O | [1][2][6] |

| Molecular Weight | 194.13 g/mol | [2][6] |

| Appearance | Neat / White solid | [1] |

| Melting Point | 61-62°C | [2][7] |

| Boiling Point | 201.4 ± 35.0 °C (Predicted) | [2][7] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [7] |

| Flash Point | 75.6°C | [7] |

| IUPAC Name | (2,3,5,6-tetrafluoro-4-methylphenyl)methanol | [8] |

| Synonyms | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | [1][9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of TFMBA. While a comprehensive public database of its spectra is limited, the expected characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the methyl protons (CH₃), a singlet for the benzylic protons (CH₂), and a broad singlet for the hydroxyl proton (OH), which is subject to exchange with deuterated solvents.

-

¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the benzylic carbon, and the four unique aromatic carbons. The carbon signals of the fluorinated ring will exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: As a highly fluorinated compound, ¹⁹F NMR is a powerful characterization tool. The four fluorine atoms are chemically equivalent due to symmetry, which would likely result in a single resonance in the ¹⁹F NMR spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong absorption bands corresponding to C-F bond stretching are also expected in the fingerprint region (typically 1000-1400 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to its molecular weight (194.13 g/mol ). The fragmentation pattern would likely involve the loss of water, the hydroxyl radical, or cleavage of the benzylic C-C bond.

Synthesis Methodologies

The industrial and laboratory synthesis of TFMBA is critical for its use as an intermediate. Several routes have been developed, each with distinct advantages regarding reagent cost, safety, and scalability.

Pathway 1: Reduction of Benzoic Acid Derivatives

A common laboratory-scale approach involves the reduction of 2,3,5,6-tetrafluoro-4-methylbenzoic acid. This method is direct but often relies on expensive reducing agents.

-

Causality: The choice of reducing agent is critical. Strong, expensive hydrides like lithium aluminum hydride (LiAlH₄) are effective but require stringent anhydrous conditions and careful handling. Milder reagents like sodium borohydride (NaBH₄) can also be used, sometimes in combination with additives to increase reactivity.[7] The patent literature often describes these methods as less suitable for industrial scale-up due to reagent costs.[4]

Pathway 2: From 2,3,5,6-Tetrafluoro-4-methylbenzonitrile

An industrially preferred method avoids expensive hydrides by starting from the more accessible 2,3,5,6-tetrafluoro-4-methylbenzonitrile.[4] This multi-step process is more economical for large-scale production.

Caption: Industrial synthesis pathway for TFMBA from the corresponding benzonitrile.

This protocol is a representative workflow based on principles described in patent literature.[4][10]

-

Hydrogenation of the Nitrile:

-

Step 1.1: Charge a hydrogenation reactor with 2,3,5,6-tetrafluoro-4-methylbenzonitrile and a suitable solvent (e.g., a carboxylic acid like acetic acid).

-

Step 1.2: Add a hydrogenation catalyst (e.g., Palladium on carbon or Raney Nickel).

-

Step 1.3: Pressurize the reactor with hydrogen gas (H₂) to the required pressure and heat to the target temperature. Maintain until nitrile conversion is complete (monitored by GC or TLC).

-

Causality: The acidic solvent helps in the formation of the amine salt, which can be directly used in the next step. The catalyst choice balances activity, selectivity, and cost.

-

Step 1.4: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst. The resulting solution contains 2,3,5,6-tetrafluoro-4-methylbenzylamine.

-

-

Diazotization and Hydrolysis:

-

Step 2.1: Cool the filtrate from the previous step to 0-5°C in a separate vessel.

-

Step 2.2: Slowly add an aqueous solution of sodium nitrite (NaNO₂). The amine reacts with the nitrous acid (formed in situ) to generate a diazonium salt.

-

Causality: This reaction must be kept cold to prevent the unstable diazonium salt from decomposing prematurely or undergoing side reactions.

-

Step 2.3: After the addition is complete, slowly warm the reaction mixture. The diazonium salt undergoes hydrolytic decomposition, releasing nitrogen gas and forming the target alcohol.

-

Step 2.4: The reaction mass is then worked up. This typically involves adjusting the pH to 7-10 and extracting the product into an organic solvent.[4] The solvent is then removed under reduced pressure to yield crude TFMBA, which can be purified by distillation or recrystallization.

-

Chemical Reactivity and Key Reactions

The reactivity of TFMBA is dominated by the benzylic alcohol group, though the highly fluorinated ring also influences its properties.

Esterification

The most significant reaction of TFMBA is its esterification with carboxylic acids or their derivatives to form esters. This is the cornerstone of its use in the agrochemical industry.[4]

The reaction with a carboxylic acid, typically under acidic catalysis (e.g., H₂SO₄), proceeds via the Fischer esterification mechanism.

Caption: Generalized mechanism for the acid-catalyzed esterification of TFMBA.

-

Application Insight: This reaction is used to produce the insecticide tefluthrin by reacting TFMBA with a specific cyclopropanecarbonyl chloride.[4][11] The use of an acid chloride instead of a carboxylic acid provides a more vigorous and irreversible reaction, which is often preferred industrially.

Oxidation

The primary alcohol group of TFMBA can be oxidized to form 2,3,5,6-tetrafluoro-4-methylbenzaldehyde or further to 2,3,5,6-tetrafluoro-4-methylbenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

-

To Aldehyde: Milder oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are required to stop the oxidation at the aldehyde stage.

-

To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid will typically oxidize the primary alcohol directly to the carboxylic acid.

These transformations allow TFMBA to serve as a precursor to a wider range of functionalized fluorinated aromatic compounds for research and development.

Safety, Handling, and Storage

Proper handling of TFMBA is crucial to ensure laboratory safety. The information below is a synthesis from available Safety Data Sheets (SDS).[9][12][13]

-

Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation.[9] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[9] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[14]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][14] Keep containers tightly sealed.

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[12]

-

Skin Contact: Wash off with soap and plenty of water.[12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]

-

Conclusion

This compound is more than a simple fluorinated molecule; it is a highly functionalized and strategic intermediate. Its unique electronic properties, conferred by the dense fluorine substitution, make it an essential component in the synthesis of high-performance agrochemicals. Understanding its synthesis, reactivity, and handling protocols is paramount for chemists and researchers aiming to leverage the power of fluorination in the design of next-generation molecules. This guide has provided a technical foundation upon which further innovation can be built, from optimizing industrial synthesis to exploring novel applications in medicinal chemistry and materials science.

References

-

This compound - ChemBK. [Link]

-

This compound: Synthesis, Applications, and Properties of a Key Fluorinated Intermediate - ACS Omega. [Link]

- Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google P

-

2, 3, 5, 6-Tetrafluoro-4-methylbenzyl Alcohol, min 97%, 100 grams - Fine Chemicals. [Link]

-

2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O | CID 2734029 - PubChem. [Link]

- Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google P

-

Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Patsnap. [Link]

-

Supporting Information for Catalytic Hydrogenation of Esters to Alcohols - The Royal Society of Chemistry. [Link]

-

4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol - PubChem. [Link]

-

2,3,5,6-tetrafluoro-4-methylbenzyl 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate - PubChem. [Link]

- Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google P

-

This compound (methyl-¹³C, 99%; methyl-D₃, 98%) 100 µg/mL in acetonitrile - Isotope Science / Alfa Chemistry. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 79538-03-7 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chembk.com [chembk.com]

- 8. 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | C8H6F4O | CID 2734209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. CN1213992C - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 11. 2,3,5,6-tetrafluoro-4-methylbenzyl 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate | C17H14ClF7O2 | CID 5281874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. echemi.com [echemi.com]

- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-Depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (CAS 79538-03-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (CAS No. 79538-03-7), a pivotal fluorinated building block in modern organic synthesis. The unique electronic properties conferred by the tetrafluorinated aromatic ring render this compound a valuable intermediate, most notably in the production of pyrethroid insecticides. This document delves into its physicochemical properties, spectroscopic profile, synthesis methodologies, and reactivity. Furthermore, it explores its current applications and future potential in the realms of agrochemistry and pharmaceutical development, offering a critical resource for scientists engaged in these fields.

Introduction: The Significance of a Fluorinated Synthon

This compound, with the chemical formula C₈H₆F₄O, is a white to off-white solid at room temperature[1]. Its structure is characterized by a benzyl alcohol moiety where the phenyl ring is substituted with four fluorine atoms and a methyl group[2][3][4]. The dense fluorine substitution dramatically influences the molecule's electronic nature, enhancing its utility as a synthetic intermediate.

The primary industrial application of this alcohol is as a crucial precursor in the synthesis of the pyrethroid insecticide, tefluthrin[5][6]. The incorporation of the polyfluorinated benzyl moiety is known to enhance the efficacy and stability of the final agrochemical product[5]. Beyond this established role, the unique properties of this compound make it an intriguing candidate for exploration in medicinal chemistry and materials science. The strategic introduction of fluorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development.

Physical Properties

The key physicochemical properties of this compound are summarized in the table below. The high melting point is indicative of a stable crystalline lattice, and the predicted high boiling point is consistent with a polar molecule of its molecular weight. The predicted pKa of the hydroxyl group is around 12.95, suggesting it is a slightly stronger acid than typical, non-fluorinated benzyl alcohols due to the electron-withdrawing nature of the fluorine atoms.

| Property | Value | Source |

| CAS Number | 79538-03-7 | [1][2][3][4][7][8] |

| Molecular Formula | C₈H₆F₄O | [1][2][3][4][8] |

| Molecular Weight | 194.13 g/mol | [3][8] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 61-62 °C | [1][8] |

| Boiling Point | 201.4 ± 35.0 °C (Predicted) | [1][8] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 12.95 ± 0.10 (Predicted) | [1] |

| Flash Point | 75.6 °C | [8] |

Solubility Profile

Based on available data, this compound exhibits limited solubility in polar protic solvents like water, but is soluble in various organic solvents.

Spectroscopic Data

While a comprehensive public database of the spectra for this specific compound is not available, typical spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃), a singlet for the benzylic protons (CH₂), and a broad singlet for the hydroxyl proton (OH). The chemical shifts will be influenced by the electron-withdrawing fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the benzylic carbon, and the aromatic carbons. The aromatic carbon signals will be split due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum under electron ionization would likely show the molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom to form a stable benzylic cation, and the loss of the hydroxyl group. Alpha-cleavage and dehydration are also possible fragmentation pathways for alcohols[10][11].

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through two main routes: the reduction of the corresponding carboxylic acid or the hydrogenation of the nitrile.

Reduction of 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid

A common and effective method for the synthesis of this alcohol is the reduction of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, sodium borohydride (NaBH₄) in the presence of an activating agent is a milder and often preferred alternative in industrial settings[12].

Reaction Scheme:

Figure 1: Reduction of the carboxylic acid to the alcohol.

Mechanism of Reduction:

The reduction of a carboxylic acid with sodium borohydride is not straightforward as NaBH₄ is generally not strong enough to reduce carboxylic acids directly. The reaction often proceeds through an in-situ generated more reactive intermediate. In some patented procedures, an alkylating agent like dimethyl sulfate is used after the initial reaction with NaBH₄, suggesting the formation of a borate ester intermediate which is then reduced[12]. The general mechanism for the reduction of a carbonyl group by NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon[13][14][15][16].

Figure 2: Generalized mechanism of carbonyl reduction by NaBH₄.

Experimental Protocol (Illustrative):

A detailed, step-by-step protocol from a German patent describes the reaction of 2,3,5,6-tetrafluorobenzoic acid with sodium borohydride followed by dimethyl sulfate in 1,2-dimethoxyethane[12]. The reaction is carefully temperature-controlled and involves an acidic workup to yield the final product.

-

Dissolve sodium borohydride in 1,2-dimethoxyethane.

-

Add a solution of 2,3,5,6-tetrafluoro-4-methylbenzoic acid in 1,2-dimethoxyethane dropwise, maintaining the temperature below 30 °C.

-

Stir the mixture.

-

Add a solution of dimethyl sulfate in dimethoxyethane at 50 °C.

-

After cooling, the reaction mixture is worked up with methylene chloride and dilute sulfuric acid.

Hydrogenation of 2,3,5,6-Tetrafluoro-4-methylbenzonitrile

An alternative and industrially viable route is the catalytic hydrogenation of 2,3,5,6-Tetrafluoro-4-methylbenzonitrile. This method typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen[6][17][18]. The reaction proceeds via the corresponding benzylamine, which is then converted to the alcohol.

Reaction Scheme:

Figure 3: Synthesis via nitrile hydrogenation and subsequent conversion.

Mechanism of Hydrogenation:

The catalytic hydrogenation of nitriles on a metal surface is a complex process involving several steps. Initially, both the nitrile and hydrogen are adsorbed onto the catalyst surface. The hydrogen molecule dissociates into hydrogen atoms. The hydrogenation then proceeds in a stepwise manner, first forming an imine intermediate which is further reduced to the primary amine[9][19][20][21][22]. The resulting benzylamine is then converted to the benzyl alcohol, often via a diazotization reaction followed by hydrolysis[6].

Chemical Reactivity and Handling

The reactivity of this compound is dominated by the hydroxyl group, but is significantly modulated by the electron-withdrawing tetrafluorinated aromatic ring. This makes the benzylic proton more acidic and the hydroxyl group a better leaving group upon protonation compared to non-fluorinated analogs. The fluorine atoms also influence the reactivity of the aromatic ring itself, generally deactivating it towards electrophilic substitution.

For handling, standard laboratory safety precautions should be observed, including the use of personal protective equipment. The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Research and Industry

Agrochemicals: A Key Building Block for Pyrethroids

The most significant application of this compound is as a key intermediate in the manufacture of the synthetic pyrethroid insecticide, tefluthrin[5][6]. The alcohol is esterified with a cyclopropanecarboxylic acid derivative to form the final active ingredient.

Reaction Scheme for Tefluthrin Synthesis:

Figure 4: Esterification to form Tefluthrin.

Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, lipophilicity, and binding affinity[23]. The polyfluorinated benzyl motif is therefore of considerable interest.

-

Modulation of Physicochemical Properties: The tetrafluorinated ring can increase lipophilicity, which may improve membrane permeability. The fluorine atoms can also block sites of metabolism, thereby increasing the half-life of a drug.

-

Scaffold for Novel Therapeutics: The this compound can serve as a scaffold or building block for the synthesis of more complex molecules. Its hydroxyl group provides a convenient handle for further chemical modifications. While specific examples of drugs containing this exact scaffold are not prevalent in the literature, the use of fluorinated benzyl alcohols, in general, is a recognized approach in drug design[24][25]. The unique electronic and steric properties of this particular synthon make it a valuable tool for exploring chemical space in lead optimization.

Conclusion

This compound is a specialty chemical with significant industrial importance, primarily in the agrochemical sector. Its synthesis is well-established, with routes that are amenable to large-scale production. The unique properties imparted by its polyfluorinated structure suggest a largely untapped potential in the field of medicinal chemistry. As the demand for more effective and metabolically stable drugs continues to grow, the use of such fluorinated building blocks is expected to increase, making this compound a valuable asset for researchers and drug development professionals.

References

-

Applications of Fluorine in Medicinal Chemistry. (2015-11-12). PubMed. Retrieved from [Link]

- CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. Google Patents.

-

Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater* Department of Chemistry and Biochemistry, Te. Texas Tech University. Retrieved from [Link]

-

This compound: Synthesis, Applications, and Properties of a Key Fluorinated Intermediate. (2025-10-15). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. ResearchGate. Retrieved from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011-08-12). Master Organic Chemistry. Retrieved from [Link]

- DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols. Google Patents.

-

c6cy02413k1.pdf. The Royal Society of Chemistry. Retrieved from [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

-

STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE | European Chemical Bulletin. Bibliomed. Retrieved from [Link]

-

4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol, methyl ether - Optional[Vapor Phase IR]. SpectraBase. Retrieved from [Link]

-

2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O | CID 2734029. PubChem. Retrieved from [Link]

- US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.

-

In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry. Retrieved from [Link]

- CN1213992C - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]

-

Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF. ResearchGate. Retrieved from [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016-02-10). YouTube. Retrieved from [Link]

-

19.3: Reductions using NaBH4, LiAlH4. (2020-07-01). Chemistry LibreTexts. Retrieved from [Link]

-

This compound (methyl-¹³C, 99%; methyl-D₃, 98%) 100 µg/mL in acetonitrile. Isotope Science / Alfa Chemistry. Retrieved from [Link]

- CN1213992C - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.

-

4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol. PubChem. Retrieved from [Link]

-

This compound. ChemBK. Retrieved from [Link]

-

Reaction pathways associated with the hydrogenation of benzonitrile.... ResearchGate. Retrieved from [Link]

-

Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH. Retrieved from [Link]

-

A new synthetic route to polyfluorobenzyl alcohol. ResearchGate. Retrieved from [Link]

-

Chemical structures of the benzyl alcohol derivatives under study.. ResearchGate. Retrieved from [Link]

-

Catalytic hydrogenation. (2018-10-25). YouTube. Retrieved from [Link]

-

(PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Retrieved from [Link]

-

4-(Trifluoromethyl)benzyl alcohol. NIST WebBook. Retrieved from [Link]

-

This compound. ChemBK. Retrieved from [Link]

-

Examples of drug molecules with a benzyl alcohol motif.. ResearchGate. Retrieved from [Link]

-

Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019-09-19). YouTube. Retrieved from [Link]

-

Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Eureka | Patsnap. Retrieved from [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. (2024-09-30). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. This compound | 79538-03-7 [amp.chemicalbook.com]

- 2. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 3. 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | C8H6F4O | CID 2734209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 7. 79538-03-7|this compound|BLD Pharm [bldpharm.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. CN1213992C - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (CAS No. 79538-03-7), a key fluorinated intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document consolidates critical data including physicochemical parameters, spectral characteristics, and safe handling protocols. The information presented is intended to support research and development activities by providing a detailed understanding of this compound's behavior and characteristics.

Introduction

This compound is a substituted aromatic alcohol that has garnered significant interest in synthetic chemistry. Its unique structure, featuring a tetrafluorinated benzene ring with a methyl and a hydroxymethyl group, imparts distinct properties that are advantageous in the development of complex molecules. Notably, it serves as a crucial building block in the synthesis of pyrethroid insecticides, such as tefluthrin.[1][2][3] A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, process development, and formulation.

Physicochemical Properties

The physical state and solubility of a compound are fundamental to its handling, reactivity, and formulation. This compound is a white to off-white solid at room temperature, a characteristic that simplifies its storage and handling.[4]

Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 79538-03-7 | [5][6][7] |

| Molecular Formula | C₈H₆F₄O | [6] |

| Molecular Weight | 194.13 g/mol | [5][6] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 61-62 °C | [4] |

| Boiling Point (Predicted) | 201.4 ± 35.0 °C | [4] |

| Density (Predicted) | 1.423 ± 0.06 g/cm³ | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

Experimental Determination of Physical Properties

The following section outlines the standard methodologies for determining the key physical properties of this compound.

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting point range is expected.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (approximately 1-2 °C per minute) to ensure accurate measurement.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

While the boiling point of this compound is predicted to be 201.4 ± 35.0 °C, experimental determination for a solid compound requires specific techniques. Given its relatively high boiling point, distillation under reduced pressure would be the preferred method to prevent decomposition.

Protocol (Micro-boiling point method):

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the sample.

-

The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Protocol:

-

To a known volume of solvent (e.g., 1 mL of chloroform or methanol) in a test tube, a small, weighed amount of this compound is added incrementally.

-

The mixture is agitated after each addition to facilitate dissolution.

-

The solubility is determined qualitatively as "slightly soluble" if only a small amount dissolves. For quantitative analysis, the concentration of the saturated solution would be determined.

Diagram of Solubility Assessment Workflow

Caption: Workflow for Solubility Assessment.

Spectroscopic Data (Predicted and Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

-CH₂OH (Hydroxymethyl protons): A singlet or a triplet (if coupled to the hydroxyl proton) is expected for the two benzylic protons, likely in the range of 4.5-5.0 ppm.

-

-OH (Hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is anticipated.

-

-CH₃ (Methyl protons): A singlet for the three methyl protons, expected to be in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

-CH₂OH (Benzylic carbon): A signal in the range of 60-70 ppm is expected.

-

Aromatic carbons: A complex pattern of signals is expected in the aromatic region (110-160 ppm). The carbons directly attached to fluorine atoms will exhibit C-F coupling, which will be observable as doublets or triplets with large coupling constants.

-

-CH₃ (Methyl carbon): A signal in the upfield region of the spectrum is anticipated.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-F stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 194.13, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of a hydroxyl radical (-OH), a water molecule (H₂O), or the entire hydroxymethyl group (-CH₂OH).

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Storage: The compound should be stored in a cool, dry place, away from incompatible materials. A storage temperature of -20°C in a freezer is recommended.[4]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has summarized the key physical properties of this compound, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. The data presented, including physicochemical parameters and expected spectroscopic characteristics, will aid in the safe and effective use of this important synthetic intermediate. Further experimental investigation to confirm the predicted properties and to obtain detailed spectroscopic data is encouraged to build upon the foundational information provided herein.

References

-

4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol. PubChem. (n.d.). Retrieved from [Link]

-

Herbicide, Insecticide, and Pesticide Standards. Novachem. (n.d.). Retrieved from [Link]

-

Strategic Design, Syntheses of Novel Pyrazole- Based Cyclometalated Palladacycles and their Utilization as Pre-catalysts. (n.d.). Retrieved from [Link]

-

Supporting Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (n.d.). Retrieved from [Link]

-

Insecticidal compounds. European Patent Office. (n.d.). Retrieved from [Link]

-

Toxicology. CONICET. (n.d.). Retrieved from [Link]

-

Test Method 100.4 (OCSPP 850.1770, in prep.); Whole sediment: chronic invertebrates. Regulations.gov. (2012, August 30). Retrieved from [Link]

-

Tefluthrin - PSM-Zulassungsbericht (Registration Report). (n.d.). Retrieved from [Link]

-

2020 CQC (AA-EQS) and AQC (MAC-EQS) – Proposal by the Ecotox Centre for: Tefluthrin. Oekotoxzentrum. (2024, December 16). Retrieved from [Link]

-

Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information. (n.d.). Retrieved from [Link]

-

Supporting Information. Amazon S3. (2025, December 17). Retrieved from [Link]

Sources

- 1. hbni.ac.in [hbni.ac.in]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. CAS 79538-03-7: 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 79538-03-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. This compound | 79538-03-7 [chemicalbook.com]

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal fluorinated building block in contemporary organic synthesis. The document elucidates its distinct molecular structure, physicochemical properties, and provides detailed synthetic protocols. Furthermore, it explores the compound's significant applications, particularly in the realms of medicinal chemistry and agrochemical development, offering valuable insights for researchers, chemists, and professionals in drug development.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and agrochemical design. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound has emerged as a critical synthon, providing a versatile platform for introducing the tetrafluorinated methylbenzyl moiety into a diverse range of molecular scaffolds. This guide offers an in-depth exploration of its chemical characteristics and utility.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is central to its chemical behavior and reactivity. A thorough understanding of its structural features is paramount for its effective application in synthesis.

Core Structural Features

This compound is an organic compound characterized by a benzyl alcohol structure.[1] Its molecular framework consists of a benzene ring where the hydrogen atoms at positions 2, 3, 5, and 6 have been substituted by fluorine atoms.[1] A methyl group is attached at the 4-position, and a hydroxymethyl (-CH₂OH) group is at the 1-position.[1]

The presence of four highly electronegative fluorine atoms significantly influences the electronic properties of the benzene ring, enhancing its polarity.[1] This structural feature makes the compound valuable in various chemical syntheses.[1]

Below is a diagram illustrating the molecular structure:

Caption: Molecular Structure of this compound

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 79538-03-7 | [2][3][4] |

| Molecular Formula | C₈H₆F₄O | [2][3][4] |

| Molecular Weight | 194.13 g/mol | [2][3][5] |

| Melting Point | 61-62°C | [2] |

| Boiling Point | 201.4±35.0 °C (Predicted) | [2] |

| Density | 1.423±0.06 g/cm³ (Predicted) | |

| Appearance | Neat | [4] |

| InChI Key | PJCSTULKVNHEGW-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=C(C(=C1F)F)CO)F)F | [5] |

Synthesis and Reactivity

The synthesis of this compound typically involves the reduction of a corresponding carboxylic acid or its ester derivative. The reactivity of the compound is dominated by the hydroxyl group, which can undergo a variety of transformations, including oxidation, esterification, and etherification.

General Synthetic Workflow

A common synthetic route to prepare this compound is through the reduction of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid. This transformation can be achieved using standard reducing agents.

Sources

- 1. CAS 79538-03-7: 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol [cymitquimica.com]

- 2. This compound CAS#: 79538-03-7 [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | C8H6F4O | CID 2734209 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (CAS No. 79538-03-7), a key intermediate in the synthesis of pyrethroid insecticides such as tefluthrin.[1][2] While empirical spectral data for this specific compound is not widely published, this document, grounded in established spectroscopic principles, offers a predictive analysis of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it furnishes detailed, field-proven experimental protocols for acquiring and interpreting this spectral data, empowering researchers in drug development, pesticide synthesis, and materials science to confidently characterize this important fluorinated compound.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic alcohol with the molecular formula C₈H₆F₄O and a molecular weight of approximately 194.13 g/mol .[3][4] Its structural distinction lies in a highly substituted benzene ring, featuring four fluorine atoms and a methyl group, with a hydroxymethyl substituent. This unique arrangement of electron-withdrawing fluorine atoms and an electron-donating methyl group imparts specific chemical properties and reactivity, making it a valuable precursor in organic synthesis.[5]

The primary application of this alcohol is in the agrochemical industry, where it serves as a crucial building block for the synthesis of potent insecticides like tefluthrin.[1] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final product. Therefore, robust analytical methodologies for its characterization are essential. This guide provides the foundational knowledge and practical protocols for the spectroscopic analysis of this compound.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectral data. The following diagram illustrates the structure of this compound and the logical workflow for its complete spectroscopic characterization.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

-

Mass Analysis:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Use a high-resolution mass spectrometer to obtain accurate mass measurements for elemental composition determination.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By combining theoretical predictions with detailed, actionable experimental protocols, this document serves as a valuable resource for researchers and scientists. The provided methodologies for ¹H NMR, ¹³C NMR, IR, and MS are designed to be self-validating, ensuring accurate and reliable characterization of this important chemical intermediate. Adherence to these protocols will enable researchers to confirm the identity, purity, and structure of this compound, thereby supporting its application in the synthesis of agrochemicals and other fine chemicals.

References

-

PubChem. (n.d.). 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Tefluthrin. Retrieved from [Link]

- Google Patents. (n.d.). US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

PubMed. (2015, November 6). Mg-Prompted Polyfluoroarene C-H Functionalization: Formal Synthesis of Transfluthrin, Fenfluthrin, and Tefluthrin. Retrieved from [Link]

-

PubChem. (n.d.). Tefluthrin. Retrieved from [Link]

Sources

- 1. 2,3,5,6-tetrafluoro-4-methylbenzyl 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate | C17H14ClF7O2 | CID 5281874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 79538-03-7 [m.chemicalbook.com]

- 5. CAS 79538-03-7: 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol [cymitquimica.com]

Introduction: The Strategic Importance of a Fluorinated Intermediate

An In-Depth Technical Guide to the Solubility and Polarity of 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol

This compound (CAS No. 79538-03-7) is a highly functionalized aromatic alcohol that serves as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] Its structure, featuring a tetrafluorinated benzene ring, a methyl group, and a reactive hydroxymethyl group, imparts a unique combination of properties that are highly sought after in modern drug discovery and materials science.[3][4]

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Consequently, a thorough understanding of the solubility and polarity of key fluorinated building blocks like this compound is paramount for optimizing reaction conditions, designing effective purification strategies, and predicting the behavior of downstream active ingredients. This guide provides a detailed examination of these core properties, blending theoretical principles with practical experimental methodologies for researchers, scientists, and drug development professionals.

Part 1: Molecular Polarity Analysis

The polarity of a molecule is a critical determinant of its physical properties and interactions, including its solubility, boiling point, and chromatographic behavior. It arises from the uneven distribution of electron density due to differences in electronegativity between bonded atoms and the overall molecular geometry.[6][7]

Theoretical Assessment of Polarity

This compound is predicted to be a highly polar molecule.[3] This is a direct consequence of its molecular structure:

-

Carbon-Fluorine (C-F) Bonds: Fluorine is the most electronegative element. The four C-F bonds on the aromatic ring are strongly polarized, with significant partial negative charges (δ-) on the fluorine atoms and partial positive charges (δ+) on the ring carbons.

-

Hydroxymethyl Group (-CH₂OH): The carbon-oxygen and oxygen-hydrogen bonds in the alcohol moiety are also highly polar. The oxygen atom bears a partial negative charge, while the carbon and hydrogen atoms bear partial positive charges. This group is also a strong hydrogen bond donor and acceptor.[3]

While the symmetrical arrangement of the four fluorine atoms on the benzene ring might suggest a cancellation of their dipole moments, the presence of the non-symmetrical -CH₂OH and -CH₃ groups ensures that the molecule possesses a significant net dipole moment. The individual bond dipoles do not cancel out, resulting in a molecule with distinct positive and negative poles.

Detailed Methodology:

-

Materials & Equipment:

-

This compound (solute).

-

Selected solvents (e.g., water, methanol, acetonitrile, hexane, toluene).

-

Scintillation vials with screw caps.

-

Orbital shaker or magnetic stirrer with temperature control.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous).

-

Calibrated HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

-

-

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 20-30 mg) to a vial. The key is to have undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately add a known volume of the test solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vial and place it in the orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to allow the system to reach equilibrium. [8] 4. Sample Extraction: After equilibration, stop the agitation and allow the excess solid to settle for 1-2 hours. Carefully draw a sample from the clear supernatant using a syringe and immediately pass it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Perform a precise serial dilution of the filtered supernatant into a volumetric flask using a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument.

-

Analysis: Analyze the diluted sample via HPLC-UV (or another suitable quantitative method). Determine the concentration by comparing the peak area to a pre-established calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or g/100mL.

-

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The presence of excess, undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved. The use of a calibrated analytical instrument like an HPLC provides a precise and accurate quantification of the dissolved solute, removing the ambiguity of qualitative visual assessments. [9]

Conclusion

This compound is a highly polar molecule, a characteristic imparted by its multiple C-F bonds and its functional hydroxymethyl group. This polarity governs its solubility profile, rendering it insoluble in water but soluble in various polar and aromatic organic solvents. While qualitative data provides a useful starting point, the quantitative experimental protocols outlined in this guide offer a robust framework for researchers to generate the precise data needed for process development, formulation, and predictive modeling. A comprehensive understanding of these fundamental properties is essential for leveraging the full potential of this versatile fluorinated intermediate in the advancement of chemical and pharmaceutical sciences.

References

-

wikiHow. (n.d.). 3 Ways to Determine the Polarity of a Molecule. wikiHow. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

- Article. (2025). This compound: Synthesis, Applications, and Properties of a Key Fluorinated Intermediate.

- University Course Material. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry department website.

- University Course Material. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university chemistry department website.

-

Chemistry LibreTexts. (2019). 1.7: Polarity of Molecules. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

- Specialty Chemicals Supplier. (n.d.). The Role of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. Retrieved from a chemical supplier's technical articles section.

-

YouTube. (2020). 77: Determining polarity of a molecule. Retrieved from [Link]

-

Quora. (2022). How to determine the polarity of a molecule. Retrieved from [Link]

-

Wikipedia. (n.d.). Chemical polarity. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

- Google Patents. (2004). US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 3. CAS 79538-03-7: 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. 3 Ways to Determine the Polarity of a Molecule - wikiHow [wikihow.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. solubility experimental methods.pptx [slideshare.net]

A Comprehensive Technical Guide to (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols in Advanced Synthesis

In the landscape of modern organic chemistry, particularly within the realms of agrochemicals and pharmaceuticals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine—its high electronegativity and relatively small van der Waals radius—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol, a polysubstituted benzyl alcohol, stands as a testament to the utility of fluorinated synthons. Its highly electron-deficient aromatic ring, a consequence of the four fluorine substituents, modulates the reactivity of the benzylic hydroxyl group, making it a valuable intermediate in specialized synthetic applications.

This technical guide provides an in-depth exploration of (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol, offering researchers, scientists, and drug development professionals a detailed understanding of its chemical properties, synthesis, and reactivity. The IUPAC name for this compound is (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol .[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in research and development.

Core Chemical Properties

The key physicochemical properties of (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 79538-03-7 | [2] |

| Molecular Formula | C₈H₆F₄O | [3] |

| Molar Mass | 194.13 g/mol | [3] |

| Appearance | Colorless to white solid | [3] |

| Melting Point | 61-62 °C | [3] |

| Boiling Point | 201.4 ± 35.0 °C (Predicted) | [3] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents such as benzene and toluene. | [3] |

Spectroscopic Signature for Compound Verification

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The benzylic protons (–CH₂OH) would likely appear as a singlet, shifted downfield due to the proximity of the electronegative oxygen and the electron-deficient aromatic ring. The methyl protons (–CH₃) would also present as a singlet, albeit further upfield. The hydroxyl proton (–OH) would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be more complex due to carbon-fluorine coupling. The aromatic carbons directly bonded to fluorine will appear as complex multiplets. The carbon of the methyl group and the benzylic carbon will also be identifiable.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol. Strong absorption bands corresponding to C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-O stretching of the primary alcohol will likely be observed around 1050 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z 194. Fragmentation patterns would likely involve the loss of a hydroxyl radical (·OH) or a water molecule (H₂O).

Synthesis and Mechanistic Considerations

The synthesis of (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol is a multi-step process that requires careful control of reaction conditions. A common and industrially relevant approach involves the reduction of a carboxylic acid precursor.

Experimental Protocol: Reduction of 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid

This protocol outlines a representative synthesis of (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol from its corresponding benzoic acid. This method is favored for its reliability and the commercial availability of the starting materials.

Step 1: Preparation of 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid

The synthesis of the benzoic acid precursor can be achieved through various methods, including the oxidation of 2,3,5,6-tetrafluoro-p-xylene.

Step 2: Reduction to (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 2,3,5,6-tetrafluoro-4-methylbenzoic acid in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).

-

Reducing Agent Addition: Carefully add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in the same anhydrous solvent, dropwise to the stirred solution of the benzoic acid at 0 °C (ice bath). The addition should be slow to control the exothermic reaction. LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[4]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent. The combined organic filtrates are then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol can be further purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to afford the final product as a white solid.

Caption: Synthetic workflow for the preparation of the target alcohol.

Reactivity and Applications in Agrochemical Synthesis

The primary industrial application of (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol is as a key building block in the synthesis of the pyrethroid insecticide, tefluthrin.

Esterification to Tefluthrin: A Mechanistic Insight

Tefluthrin is synthesized via the esterification of (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol with 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

The electron-withdrawing nature of the four fluorine atoms on the phenyl ring plays a crucial role in this reaction. While it might slightly decrease the nucleophilicity of the alcohol's oxygen, it also enhances the acidity of the hydroxyl proton, facilitating its removal by the base. More importantly, the steric hindrance around the benzylic position is not prohibitive for the reaction to proceed efficiently.

Caption: Key steps in the esterification to form tefluthrin.

Broader Applications in Drug Discovery and Materials Science

Beyond its established role in agrochemicals, the unique structural and electronic features of (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol make it an attractive building block for other advanced applications. The introduction of fluorinated moieties is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][6] The tetrafluoromethylphenyl group can be incorporated into novel therapeutic agents to improve their metabolic stability by blocking potential sites of oxidation. Furthermore, the electron-deficient nature of the aromatic ring can lead to favorable interactions, such as dipole-dipole or quadrupole interactions, with biological targets.

In materials science, fluorinated compounds are employed to create materials with specific properties, such as hydrophobicity, thermal stability, and low surface energy. (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol could serve as a monomer or a precursor for the synthesis of specialty polymers and liquid crystals.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol. It is classified as irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Conclusion

(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol is a highly functionalized and valuable intermediate in modern organic synthesis. Its unique combination of a reactive benzyl alcohol and a heavily fluorinated aromatic ring provides a powerful tool for the construction of complex molecules with tailored properties. While its primary application to date has been in the production of the insecticide tefluthrin, its potential in drug discovery and materials science remains a promising area for future exploration. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for unlocking its full potential in these and other innovative applications.

References

-

Electronic Supplementary Information for - The Royal Society of Chemistry. Available at: [Link]

-

1H-NMR and 13C-NMR Spectra - Zirve University. Available at: [Link]

-

Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - ResearchGate. Available at: [Link]

-

Benzylic C(sp3)–H fluorination - Beilstein Journals. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents.

-

Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

- CN1494525A - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents.

-

(2,3,4,5-Tetrafluorophenyl)methanol - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

- CN101973850B - Method for preparing 2,3,5,6-tetrafluoro-1,4-benzenedimethanol - Google Patents.

-

(2,3,5,6-tetrafluoro-4-methylphenyl)methanol - ChemBK. Available at: [Link]

- US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents.

-

(2,3,5,6-TETRAFLUORO-4-METHYLPHENYL)METHANOL | CAS 79538-03-7 - Matrix Fine Chemicals. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Fisher Esterification Mechanism - YouTube. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available at: [Link]

-

How is benzoic acid converted into benzyl alcohol? - Quora. Available at: [Link]

-

(2,3,5,6-tetrafluoro-4-methylphenyl)methanol - C8H6F4O | CSSB00000066977. Available at: [Link]

-

4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol - PubChem. Available at: [Link]

-

A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Publishing. Available at: [Link]

-

Methyl Alcohol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. Available at: [Link]

-

Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C … - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide on the Thermal Stability of Fluorinated Benzyl Alcohols

Foreword: The Critical Role of Thermal Stability in Drug Development

In the landscape of modern pharmaceutical development and fine chemical synthesis, fluorinated benzyl alcohols serve as indispensable building blocks. Their unique electronic properties, conferred by the highly electronegative fluorine atom, are leveraged to modulate metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs). However, the journey from a promising molecular scaffold to a viable drug product is paved with rigorous process chemistry, where thermal stability is not merely a parameter but a cornerstone of safety, scalability, and purity. A thorough understanding of how a molecule behaves under thermal stress is paramount to prevent runaway reactions, predict degradation pathways, and ensure the integrity of the final product. This guide provides an in-depth exploration of the factors governing the thermal stability of fluorinated benzyl alcohols, offering both theoretical insights and practical methodologies for their assessment.

The Influence of Fluorine Substitution on Molecular Stability

The introduction of a fluorine atom onto the benzyl alcohol framework dramatically alters its physicochemical properties. The stability of these molecules is a delicate interplay of electronic effects, intramolecular hydrogen bonding, and steric hindrance, all of which are dictated by the position and number of fluorine substituents.

Electronic Effects: The Inductive vs. Resonance Tug-of-War

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which can strengthen the C-C bonds within the aromatic ring and the C-C bond of the benzylic carbon. This effect generally enhances thermal stability. However, fluorine also possesses a lone pair of electrons that can be donated to the aromatic system via a resonance effect (+R). The net electronic impact on the benzylic C-O bond and the molecule as a whole depends on the fluorine's position:

-

Para-Substitution (4-Fluoro): The +R effect can increase electron density at the benzylic carbon, potentially weakening the C-O bond and making it more susceptible to cleavage.

-

Meta-Substitution (3-Fluoro): The resonance effect does not extend to the meta position, so the stabilizing -I effect dominates, generally leading to higher thermal stability compared to the para isomer.

-

Ortho-Substitution (2-Fluoro): The proximity of the fluorine atom to the hydroxyl group introduces the possibility of intramolecular hydrogen bonding and steric interactions, creating a more complex stability profile.

The Stabilizing Embrace: Intramolecular Hydrogen Bonding (IMHB)

In ortho-fluorinated benzyl alcohols, a key stabilizing factor is the potential for an intramolecular hydrogen bond (IMHB) to form between the hydroxyl proton and the adjacent fluorine atom (O-H···F). This interaction creates a pseudo-six-membered ring, which can significantly increase the energy required to initiate decomposition.[1] This conformational locking mechanism restricts the rotation of the hydroxymethyl group, thereby enhancing the overall stability of the molecule. Spectroscopic studies on ortho-halogenated benzyl alcohols confirm the existence of stable conformations featuring this OH–X contact.[2][3]

Caption: Intramolecular hydrogen bonding in 2-fluorobenzyl alcohol.

Experimental Assessment of Thermal Stability

To quantify the thermal stability of fluorinated benzyl alcohols, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed. These methods provide critical data on decomposition temperatures, thermal transitions, and degradation kinetics.

Logical Workflow for Thermal Analysis

A systematic investigation into the thermal stability of a novel fluorinated benzyl alcohol should follow a logical progression to ensure comprehensive and reliable data is collected.

Caption: A logical workflow for the thermal analysis of benzyl alcohol derivatives.

Experimental Protocol: Thermogravimetric Analysis (TGA)